molecular formula C20H32O3 B1664637 (+/-)5(6)-EET CAS No. 87173-80-6

(+/-)5(6)-EET

Cat. No.: B1664637
CAS No.: 87173-80-6
M. Wt: 320.5 g/mol
InChI Key: VBQNSZQZRAGRIX-GSKBNKFLSA-N
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Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

(±)5(6)-EET undergoes rapid hydrolysis in aqueous environments due to its labile epoxide group. Key findings include:

  • Half-life : <10 minutes in water at 37°C, compared to stable analogs like PTPA (ether-substituted derivative) showing no degradation over 120 minutes .

  • Products : Hydrolysis yields 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone derivative (Fig. 1) .

  • Mechanism : The proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates acid-catalyzed hydration. Esterification (e.g., methyl ester 5,6-EET-Me) stabilizes the compound by reducing intramolecular catalysis .

Table 1: Stability of 5,6-EET vs. PTPA in aqueous solution

CompoundHalf-life (37°C)Primary Degradation Products
5,6-EET<10 min5,6-DHET, δ-lactone
PTPA>120 minNone detected

Autoxidation and Lactone Formation

Under monolayer conditions, (±)5(6)-EET forms via free radical-mediated autoxidation of arachidonic acid:

  • Reaction environment : Non-enzymatic oxidation in lipid monolayers produces 5,6-EET alongside 14,15-, 11,12-, and 8,9-EET regioisomers .

  • Temperature effects : Similar product profiles observed at 37°C and 60°C .

  • δ-lactone derivative : Predominant form of 5,6-EET in silica-containing systems due to intramolecular esterification (Fig. 2) .

Table 2: Major EETs formed during arachidonic acid autoxidation

EET RegioisomerRetention Time (min)Key Diagnostic Ions (m/z)
14,15-EET5.3175, 219
11,12-EET6.1167, 179
8,9-EET6.8155, 167, 179
5,6-EET7.5319 (δ-lactone dominant)

Enzymatic Metabolism by CYP Epoxygenases

Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to (±)5(6)-EET through stereo-specific epoxidation:

  • Substrate specificity : CYP enzymes preferentially target cis-double bonds but can epoxidize trans-modified substrates (e.g., 5,6-trans-arachidonic acid) .

  • Regioisomer distribution : Human microsomes produce 5,6-EET as a minor product compared to 14,15-EET and 11,12-EET .

Table 3: Microsomal metabolites of 5,6-trans-arachidonic acid

Metabolite ClassExamples Identified
Epoxides (EETs)5,6-trans-EET, 8,9-EET, 11,12-EET
Hydroxy derivatives5-HETE, 8-HETE, 15-HETE

Structural Analogs and Stability Modifications

To overcome (±)5(6)-EET’s instability, synthetic analogs have been developed:

  • PTPA : Ether substitution at the 5,6-position eliminates epoxide lability while retaining bioactivity (EC~50~ = 0.3 μM in coronary artery relaxation) .

  • 5,6-EET-Me : Methyl esterification reduces carboxyl-mediated hydrolysis, increasing stability .

Interaction with Lipids and Membranes

(±)5(6)-EET’s amphipathic structure enables integration into lipid bilayers, influencing:

  • Membrane dynamics : Alters phase behavior of phospholipid monolayers during autoxidation .

  • Receptor binding : Direct interaction with TRPV4 ion channels via a hydrophobic pocket involving residues K535 and R594 .

Scientific Research Applications

Vascular Applications

5,6-EET is primarily known for its role in the cardiovascular system, particularly in the regulation of vascular tone and blood pressure.

Pulmonary Vasoconstriction and Vasodilation

Research has shown that 5,6-EET can induce both relaxation and contraction in pulmonary arteries. In a study involving isolated mouse intrapulmonary arteries, 5,6-EET was found to cause biphasic responses: it relaxed arteries under normal conditions but promoted sustained vasoconstriction during hypoxia. This duality is attributed to the depolarization of pulmonary artery smooth muscle cells (PASMCs) in hypoxic conditions, highlighting 5,6-EET's potential as a therapeutic target for hypoxic pulmonary vasoconstriction (HPV) .

Study Findings
Strielkov et al. (2020)5,6-EET induces relaxation in normoxia but sustained contraction in hypoxia; potential for HPV treatment.

Neurological Applications

In the nervous system, 5,6-EET has been implicated in pain modulation and synaptic transmission.

Role in Pain Mechanisms

5,6-EET enhances synaptic transmission in spinal cord neurons by activating TRPA1 channels. This activation leads to increased calcium flux and contributes to mechanical allodynia, a condition where normally non-painful stimuli become painful. Studies indicate that 5,6-EET levels rise during nociceptive activity, suggesting its role as an endogenous pain mediator .

Study Findings
Hwang et al. (2012)5,6-EET facilitates spinal synaptic transmission via TRPA1 activation; induces mechanical hypersensitivity.

Inflammatory Applications

The compound also exhibits anti-inflammatory properties and influences immune responses.

Modulation of Immune Responses

In neuroendocrine cells such as those in the anterior pituitary and pancreatic islets, 5(6)-EET has been shown to mobilize calcium and enhance hormone secretion. This suggests that it may play a role in modulating inflammatory responses and endocrine functions .

Study Findings
Cayman Chemical Report5(6)-EET involved in calcium mobilization and hormone secretion in neuroendocrine cells.

Molecular Mechanisms

Understanding the molecular interactions of 5,6-EET provides insights into its diverse biological effects.

Interaction with Ion Channels

Recent studies have identified specific binding sites for 5′,6′-EET on ion channels like TRPV4. These interactions are crucial for its effects on calcium signaling and subsequent physiological responses . Molecular dynamics simulations have indicated that mutations at key residues can disrupt the binding of 5′,6′-EET to TRPV4, affecting channel activity.

Study Findings
Nature Communications (2017)Identified EET-binding pocket on TRPV4; critical for calcium signaling modulation.

Biological Activity

(+/-)5(6)-Epoxyeicosatrienoic acid (5,6-EET) is a biologically active lipid derived from arachidonic acid, known for its diverse physiological effects. This compound is part of the epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 enzymes through the epoxidation of arachidonic acid. 5,6-EET has been implicated in various biological processes, including vasodilation, inflammation, and cellular signaling. This article reviews the biological activity of 5,6-EET, highlighting its mechanisms of action, metabolic pathways, and implications in health and disease.

5,6-EET exerts its effects primarily through interactions with specific receptors and signaling pathways:

  • Vasodilation : 5,6-EET promotes vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls. This effect has been demonstrated in coronary arteries where stable analogs of 5,6-EET induce relaxation .
  • Cell Proliferation and Migration : Research indicates that 5,6-EET acts as a potent angiogenic factor by promoting endothelial cell proliferation and migration. It activates intracellular signaling pathways such as ERK1/2 and Akt, which are crucial for cell survival and growth .
  • Inflammatory Response : 5,6-EET modulates inflammatory processes by influencing the activity of immune cells. It has been shown to enhance the production of pro-inflammatory cytokines and promote leukocyte adhesion to endothelial cells .

Metabolism of 5,6-EET

The metabolism of 5,6-EET involves several pathways that influence its biological activity:

  • Hydrolysis : 5,6-EET can be hydrolyzed to form dihydroxyeicosatrienoic acids (DiHETrEs), which may have distinct biological effects compared to their parent compound .
  • Conjugation : The compound undergoes conjugation with glutathione via glutathione S-transferases (GST), which affects its stability and bioavailability. Studies show that 5,6-trans-EET is more resistant to hydrolysis than its cis counterpart .
  • Formation of Lactones : The lactonization of 5,6-EET leads to the formation of stable metabolites that retain some biological activities. This conversion is significant for understanding the pharmacokinetics and therapeutic potential of EET analogs .

Biological Activities and Case Studies

Activity Description Reference
VasodilationInduces relaxation in coronary arteries through potassium channel activation
AngiogenesisStimulates endothelial cell proliferation and migration
Inflammation ModulationEnhances cytokine production and leukocyte adhesion
NeuroprotectionExhibits protective effects in neuronal cells under oxidative stress

Case Study: Vasodilatory Effects

In a study examining the vasodilatory effects of 5,6-EET on isolated rat coronary arteries, researchers found that both synthetic 5,6-EET and its stable analogs significantly relaxed pre-constricted arteries. This effect was mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) and was inhibited by specific blockers, confirming the role of potassium channels in this process .

Case Study: Role in Inflammation

Another investigation focused on the role of 5,6-EET in inflammatory responses during acute lung injury. The study demonstrated that administration of 5,6-EET reduced neutrophil infiltration and associated tissue damage in animal models. The findings suggest that modulation of EET levels could be a therapeutic strategy for managing inflammatory diseases .

Properties

IUPAC Name

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNSZQZRAGRIX-GSKBNKFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347492
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87173-80-6
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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